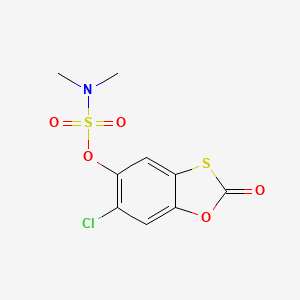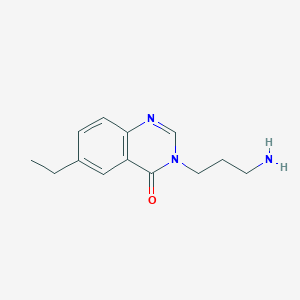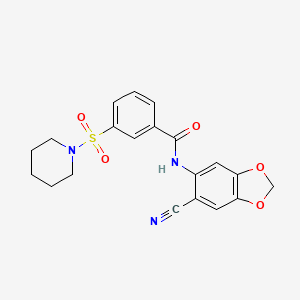
2-(2-pyrimidinylamino)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-pyrimidinylamino)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate the activity of various receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of inflammatory diseases. The compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, it has been found to modulate the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials.
実験室実験の利点と制限
2-(2-pyrimidinylamino)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under various experimental conditions. Moreover, the compound has been extensively studied, and its biological activities have been well-characterized. However, there are also some limitations associated with the use of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone in lab experiments. The compound may exhibit off-target effects, which can complicate the interpretation of experimental results. Moreover, the compound may exhibit low solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the study of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential use in the treatment of infectious diseases, such as tuberculosis and malaria. Moreover, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Additionally, the development of more potent and selective derivatives of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone may lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, 2-(2-pyrimidinylamino)-4(3H)-quinazolinone is a synthetic compound that exhibits diverse biological activities. The compound has been extensively studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated. Although there are some limitations associated with the use of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone in lab experiments, its advantages and potential applications make it a promising compound for further study.
合成法
The synthesis of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone involves the reaction of 2-aminopyrimidine and anthranilic acid in the presence of a suitable catalyst. The reaction takes place under mild reaction conditions and yields a high percentage of the desired product. The purity of the synthesized compound can be further enhanced by various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. The compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, it has been found to possess potent analgesic and anti-convulsant properties.
特性
IUPAC Name |
2-(pyrimidin-2-ylamino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-10-8-4-1-2-5-9(8)15-12(16-10)17-11-13-6-3-7-14-11/h1-7H,(H2,13,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDCGJIRVZNYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-ylamino)quinazolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6124908.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B6124919.png)

![2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6124935.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl){[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6124941.png)

![3-[1-(2,5-dimethylbenzyl)-2-piperidinyl]pyridine](/img/structure/B6124950.png)
![3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6124952.png)
![7-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B6124961.png)

![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6124977.png)